Journal Name:Russian Journal of Coordination Chemistry
Journal ISSN:1070-3284
IF:1.814
Journal Website:http://www.maik.ru/cgi-perl/journal.pl?name=cochem&page=main
Year of Origin:1993
Publisher:Pleiades Publishing
Number of Articles Per Year:112
Publishing Cycle:Monthly
OA or Not:Not
Metals before enzymes
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-25 , DOI: 10.1038/s41929-023-00998-1
Focusing on the transamination reaction between ketoacids and amino acids — that nowadays is catalysed by transaminase enzymes with PLP as the cofactor — the researchers initially surveyed metals due to their known activity, biological relevance and environmental abundance, in the presence or absence of the coenzymes PL and PLP (pictured). They used high-purity reagents and identified the role of the buffer, which is often not innocent in a reaction but necessary to ensure reproducibility and control the pH, as well as temperature. They find that Fe3+ and Al3+ with PL showed higher rate accelerations compared to metal-only or cofactor-only catalysis, or other metal–coenzyme complexes, concluding that the PL scaffold amplified the metal’s reactivity. The metal–PL co-catalysis mechanism was studied in detail for the Al–PL pair, via 1H nuclear magnetic resonance spectroscopy, kinetic isotopic effects, and by determining the resting state as well as the rate-determining step (RDS). They found that the active catalyst is a 1:1 Al–PL complex and that the metal presence lowers the pKa of the metal–PL–amino acid complex and slows the imine hydrolysis, which becomes the RDS, while imine formation increases the concentration of the active catalyst. This is different from what is observed for the PL-only or metal-only catalysed reaction, or for the enzymatic reaction — in which multiple RDSs are involved — and identifies a possible intermediate evolutionary stage where the metal centre could have preorganized the metal–PL–peptide system. However, metal chelation can hinder the product release, and this is the speculated reason for the evolved metal-free transamination in enzymes.
Detail
One electron is better than two
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-03-27 , DOI: 10.1038/s41929-023-00936-1
Electron transfer processes are almost ubiquitous, yet hard to understand thoroughly due to the variability of catalytic species involved. Now, a detailed mechanistic picture of the electron transfer associated with polypyridine nickel systems has been reported, offering an answer to the electron transfer puzzle of these complexes.
Detail
Selective production of ethylene glycol at high rate via cascade catalysis
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-06-26 , DOI: 10.1038/s41929-023-00977-6
Ethylene glycol is currently produced via an energy-intensive two-step thermocatalytic process that results in substantial CO2 emissions. Sustainable ethylene glycol production via ethylene electro-oxidation powered by renewable electricity is desirable; however, direct ethylene electro-oxidation suffers from unsatisfactory product selectivity, particularly at high production rates. Here we report a cascade strategy for efficient and selective production of pure ethylene glycol solution under ambient conditions with no detectable by-product formation. Specifically, ethylene is converted to ethylene glycol on a catalyst/solid-acid composite using electrochemically generated hydrogen peroxide as the oxidant. Using an integrated solid-electrolyte reactor, we achieved high electron utilization efficiency of 60–70% at industrially relevant current densities (100–500 mA cm−2) for ethylene glycol production with full product selectivity (~100%). We further integrated this system with a CO2 electroreduction reactor and demonstrated the sustainable production of pure ethylene glycol using CO2 and water as the only feedstocks.
Detail
Light-driven CO2 methanation over Au-grafted Ce0.95Ru0.05O2 solid-solution catalysts with activities approaching the thermodynamic limit
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-06-15 , DOI: 10.1038/s41929-023-00970-z
Photothermal CO2 methanation offers a clean and sustainable solution to store intermittent renewable energy as synthetic CH4. However, its high reaction temperature and low space-time yield hinder its industrial application. Here we report an Au/Ce0.95Ru0.05O2 solid-solution catalyst exhibiting a remarkable photothermal CO2 methanation activity approaching the thermal catalysis limit under visible–near-infrared light irradiation without external heating. Localized surface-plasmon-induced hot-electron injection created abundant oxygen vacancies near the dispersed ruthenium sites, accelerating CO2 methanation. An approximately 6- to 8-fold increase in the pre-exponential factor was evidenced using Arrhenius plot analysis under visible–near-infrared light irradiation. Using a flow reactor, a photothermal CH4 production rate of \(473\,{\mathrm{mmol}}\,{\mathrm{g}}_{\mathrm{cat}}^{-1}\,{\mathrm{h}}^{-1}\) was obtained at a gas hourly space velocity of \(80,000\,{\mathrm{ml}}\,{\mathrm{g}}_{\mathrm{cat}}^{-1}\,{\mathrm{h}}^{-1}\) with ~100% CH4 selectivity, ~75% single-pass CO2 conversion and excellent durability. Our study offers insights into plasmonic-steered photochemistry, which may open opportunities for the high-yielding synthesis of carbon-based chemicals using solar energy.
Detail
Fully loaded water
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-05-25 , DOI: 10.1038/s41929-023-00961-0
The issue of gas solubility has profound implications for studying the activity of oxygen reduction reaction electrocatalysts. Aqueous solutions endowed with permanent microporosity — termed microporous water — could be the answer.
Detail
Trapped by the germanium ring
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-06-26 , DOI: 10.1038/s41929-023-00974-9
The conditions employed for alkane dehydrogenation reactions are usually detrimental for catalyst stability. Now, subnanometre Pt clusters stabilized by the Ge-enriched double four-membered-ring units in a UTL-type zeolite structure show exceptionally high stability for this important transformation.
Detail
Nexus molecule outputs pure ethylene glycol
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-25 , DOI: 10.1038/s41929-023-00989-2
Ethylene glycol is traditionally manufactured through energy-intensive thermocatalytic processes. Now, in a marked advance, a cascade catalytic system using electrochemically synthesized H2O2 for ethylene oxidation has been introduced. This strategy represents a benchmark for sustainable chemical manufacturing.
Detail
Enzymatic catalysis favours eight-membered over five-membered ring closure in bicyclomycin biosynthesis
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-07-17 , DOI: 10.1038/s41929-023-00987-4
The construction of O-heterocycles is an important step in organic synthesis and biosynthesis for producing valuable ring compounds. Although enzyme-catalysed five- or six-membered ring closures in O-heterocycle biosynthesis have been studied extensively, the enzymatic formation of eight-membered O-heterocycles has been proposed only recently. Here we demonstrate a group of enzymes that catalyse an intramolecular attack of alcohol on epoxide for the construction of an eight-membered ring rather than an intrinsically more favourable five-membered tetrahydrofuran. The detailed mechanism is revealed through biochemical experiments, chemical syntheses, crystallographic structural analyses, computational simulations of potential energies and molecular dynamics, and site-directed mutagenesis. This study provides a vivid example of an enzyme that non-covalently protects an intrinsically more active hydroxyl group through a hydrogen-bond network, and reverses the inherent size selectivity in ring-closure reactions, despite the presence of multiple nucleophiles in the substrate.
Detail
Metal surfaces catalyse polarization-dependent hydride transfer from H2
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-04-17 , DOI: 10.1038/s41929-023-00944-1
Hydride transfer is a critical elementary reaction step that spans biological catalysis, organic synthesis and energy conversion. Conventionally, hydride transfer reactions are performed using (bio)molecular hydride reagents under homogeneous conditions. Here we report a conceptually distinct heterogeneous hydride transfer reaction via the net electrocatalytic hydrogen reduction reaction (HRR), which reduces H2 to hydrides. The reaction proceeds by H2 dissociative adsorption on a metal electrode to form surface M−H species, which are then negatively polarized to drive hydride transfer to molecular hydride acceptors with up to 91% Faradaic efficiency. The hydride transfer reactivity of surface M−H species is highly tunable, and, depending on the electrode potential, the thermodynamic hydricity of Pt−H on the same Pt electrode can continuously span a range of >40 kcal mol−1. This work highlights the critical role of electrical polarization on heterogeneous hydride transfer reactivity and establishes a sustainable strategy for accessing reactive hydrides directly from H2.
Detail
One, two, three, four, five!
Russian Journal of Coordination Chemistry ( IF 1.814 ) Pub Date: 2023-03-27 , DOI: 10.1038/s41929-023-00940-5
Gas chromatography proton-transfer reaction time-of-flight mass spectrometry (GC-PTR-TOF-MS) has a desirable combination of characteristics to detect online, small quantities of species in the outlet gas stream of a gas diffusion electrode (GDE) CO2 electrolysis cell. Using this technique, 23 different products of CO2RR are detected from a Cu GDE, of which at least ten may not have been previously observed. This includes the more well-known C2 and C3 products such as ethylene and propanol but also more complex C4 and C5 species including butene and pentanedione. The relative Faradaic efficiency of different species and their (stereo-)isomers pointed to a number of mechanistic trends (pictured). In particular, it is proposed that *CHO–*CHO coupling dominates at smaller applied potentials (U), leading to aldehydes and alk-2-enes while *CH2–*CH2 coupling at high applied potentials directs selectivity towards alk-1-enes (* indicates surface bound intermediates). The result of further reductive coupling depends primarily on the position of oxygen in oxygenated intermediates.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
18.40 22 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.maik.ru/cgi-perl/journal.pl?lang=eng&name=cochem&page=guid